molecular formula C22H31NO2 B1385297 N-[2-(Hexyloxy)benzyl]-2-isopropoxyaniline CAS No. 1040683-30-4

N-[2-(Hexyloxy)benzyl]-2-isopropoxyaniline

Cat. No. B1385297
CAS RN: 1040683-30-4
M. Wt: 341.5 g/mol
InChI Key: KOJMUENIBIZJRF-UHFFFAOYSA-N
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Description

N-[2-(Hexyloxy)benzyl]-2-isopropoxyaniline is a biochemical compound used for proteomics research . It has a molecular formula of C22H31NO2 and a molecular weight of 341.5 .


Physical And Chemical Properties Analysis

The physical and chemical properties of N-[2-(Hexyloxy)benzyl]-2-isopropoxyaniline are defined by its molecular structure. It has a molecular weight of 341.5 . Other properties like melting point, boiling point, solubility, etc., are not provided in the sources I found.

Scientific Research Applications

1. Neuroleptic Activity of Benzamides

A study investigated the synthesis of various benzamides, including compounds similar to N-[2-(Hexyloxy)benzyl]-2-isopropoxyaniline, for potential neuroleptic (antipsychotic) activity. These compounds were evaluated for inhibitory effects on stereotyped behavior in rats induced by apomorphine, showing a good correlation between structure and activity. The research suggested that modifications to the benzamide structure could significantly enhance neuroleptic activity, indicating potential applications in treating psychosis with fewer side effects (Iwanami et al., 1981).

2. Neuroprotective Properties in Cerebral Ischemia

Another study focused on 2,3-Dihydroxy-6-nitro-7-sulfamoyl-benzo(F)quinoxaline (NBQX), an analog of quinoxalinedione antagonists to non-NMDA glutamate receptors, which are structurally related to N-[2-(Hexyloxy)benzyl]-2-isopropoxyaniline. NBQX demonstrated neuroprotective effects against global ischemia, even when administered two hours after ischemic challenges, suggesting its utility in neuroprotection related to ischemic events (Sheardown et al., 1990).

3. Formation of Hydroxyproline Derivatives

Research involving derivatives of 2-amino-4-pentenoic acid (allylglycine) included the synthesis of compounds with structures similar to N-[2-(Hexyloxy)benzyl]-2-isopropoxyaniline. These studies are significant for the synthesis of hydroxyproline derivatives, illustrating the potential of these compounds in chemical synthesis and pharmaceutical research (Krishnamurthy et al., 2014).

properties

IUPAC Name

N-[(2-hexoxyphenyl)methyl]-2-propan-2-yloxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H31NO2/c1-4-5-6-11-16-24-21-14-9-7-12-19(21)17-23-20-13-8-10-15-22(20)25-18(2)3/h7-10,12-15,18,23H,4-6,11,16-17H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOJMUENIBIZJRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCOC1=CC=CC=C1CNC2=CC=CC=C2OC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H31NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(Hexyloxy)benzyl]-2-isopropoxyaniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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